5-硝基烟酸

描述

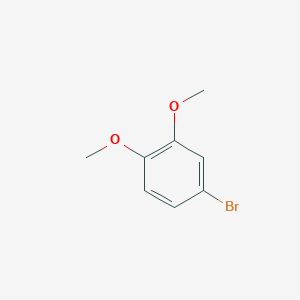

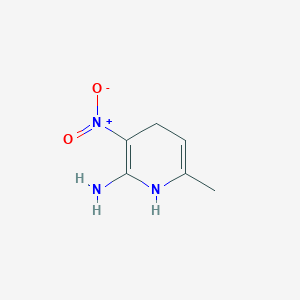

5-Nitronicotinic acid is a compound with the molecular formula C6H4N2O4 . It is also known as 5-Nitro-3-pyridinecarboxylic acid . It is used as an intermediate in the synthesis of nicotinamide with potential anticoccidial activity .

Synthesis Analysis

Nitriles of 5-nitronicotinic acid were synthesized by various types of cyclocondensation using nitrocarbonyl compounds and their derivatives . The partial hydrolysis of these nitriles in concentrated sulfuric acid and in alkali solution in the presence of hydrogen peroxide leads to nitronicotinamides .Molecular Structure Analysis

The molecular structure of 5-Nitronicotinic acid is represented by the formula C6H4N2O4 . More detailed structural information can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis

5-Nitronicotinic acid is described as a yellow-brown powder . Detailed physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in databases like PubChem and ChemSpider .科学研究应用

杂环化合物的合成

5-硝基烟酸用于合成各种杂环化合物。值得注意的是,通过使用硝基羰基化合物及其衍生物进行环缩合,已合成了5-硝基烟酸的腈。在特定条件下对这些腈进行部分水解会导致硝基烟酰胺的形成,展示了5-硝基烟酸在合成有机化学中的多功能性(Sagitullina et al., 2010)。

药物合成中的应用

5-硝基烟酸在药物合成中发挥作用,特别是在谷氨酸衍生物的立体选择性合成中。这些衍生物是生物活性天然产物(如莫纳汀、番茄酸和地西海藻碱)中的关键亚结构。使用5-硝基烟酸衍生物进行环加成反应开发的方法为合成这些重要的天然产物铺平了道路(Tamura et al., 2005)。

除草剂应用

已经探索了5-硝基烟酸衍生物作为除草剂的潜力。从烟酸设计和合成的一系列N-(芳基甲氧基)-2-氯烟酰胺对某些杂草物种表现出显著的除草活性。这表明了5-硝基烟酸衍生物在开发新型除草剂方面的潜力,具体的结构-活性关系指导了它们的设计(Yu et al., 2021)。

光动力疗法制剂的开发

在医疗治疗领域,5-硝基烟酸衍生物已被用于开发光动力疗法的制剂,特别是用于治疗皮肤恶性肿瘤。包含5-硝基烟酸衍生物的非离子制剂显示出显著的潜力,可以增强治疗剂对皮肤的渗透和穿透,从而提高光动力疗法的有效性(Bragagni et al., 2015)。

手性亚胺的合成

5-硝基烟酸在合成手性亚胺中起着关键作用,这些亚胺是有机合成中的关键中间体。这些手性亚胺已被用于1,3-偶极环加成,展示了它们在构建复杂分子框架中的重要性。这些亚胺的立体选择性和反应性使它们在合成各种生物活性分子中具有价值(Tamura et al., 2000)。

安全和危害

作用机制

Target of Action

5-Nitronicotinic acid is a useful organic compound for research related to life sciences

Biochemical Pathways

It’s known that the compound is used in the synthesis of nicotinamide , which plays a crucial role in various biological processes, including energy metabolism and DNA repair . .

Pharmacokinetics

The compound has a molecular weight of 168.107 , and it’s slightly soluble in DMSO and Methanol . These properties could potentially influence its bioavailability, but more detailed studies are needed to fully understand its pharmacokinetics.

Result of Action

As an intermediate in the synthesis of nicotinamide , it may contribute to the biological activities of nicotinamide, but the specific effects require further investigation.

属性

IUPAC Name |

5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-6(10)4-1-5(8(11)12)3-7-2-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAGBVHIUUFVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363846 | |

| Record name | 5-NITRONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitronicotinic acid | |

CAS RN |

2047-49-6 | |

| Record name | 5-NITRONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 5-nitronicotinic acid in chemical synthesis?

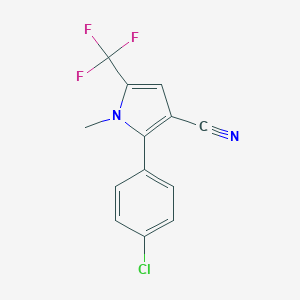

A1: 5-Nitronicotinic acid serves as a versatile building block in organic synthesis. It can be transformed into various derivatives, including nitriles, amides, and esters. [, ] For example, it's a key intermediate in the synthesis of 5-azidoimidacloprid, a potential photoaffinity probe for nicotinic acetylcholine receptors. []

Q2: How does the introduction of an azido group at the 5-position of imidacloprid analogs, synthesized using 5-nitronicotinic acid as a precursor, affect their binding affinity to nicotinic acetylcholine receptors (nAChRs)?

A2: Research indicates that incorporating an azido group at the 5-position of imidacloprid analogs significantly enhances their binding affinity to both mammalian and insect nAChRs. [] This increased affinity makes these azido analogs promising candidates for photoaffinity probes to study these receptors.

Q3: Can 5-nitronicotinic acid be used to construct metal-organic frameworks (MOFs), and what are the potential applications of such MOFs?

A3: Yes, 5-nitronicotinic acid can act as a ligand in the formation of MOFs. A study demonstrated the successful synthesis of a 1D Pb(II)-based MOF using 5-nitronicotinic acid. [] This MOF exhibited fluorescence properties, making it potentially useful as a bi-functional sensor for detecting Fe3+ ions and temperature changes.

Q4: Are there established methods for synthesizing 5-nitronicotinic acid and its derivatives?

A4: Several methods have been developed for the preparation of 5-nitronicotinic acid and its derivatives. One approach involves the Janovsky reaction of nitropyridines. [] Another method utilizes cyclocondensation reactions of nitrocarbonyl compounds and their derivatives to synthesize 5-nitronicotinic acid nitriles. []

Q5: What are the potential advantages of using 5-nitronicotinic acid-derived compounds as photoaffinity probes compared to other approaches?

A5: The significant increase in binding affinity to nAChRs upon the introduction of the azido group in 5-nitronicotinic acid-derived compounds, like 5-azidoimidacloprid, makes them potentially advantageous as photoaffinity probes. [] This high affinity, combined with their photoreactivity, allows for more efficient and specific labeling of target receptors, leading to a better understanding of receptor structure and function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid](/img/structure/B120723.png)

![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)